N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine
Description
N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a cyclohexyl group with a methylsulfonyl substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-15(16-7-11-20-12-8-16)22-13-9-17(10-14-22)21-18-5-3-4-6-19(18)25(2,23)24/h7-8,11-12,15,17-19,21H,3-6,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDSPKCZXFYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCC(CC2)NC3CCCCC3S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.
Attachment of the Cyclohexyl Group: The cyclohexyl group with a methylsulfonyl substituent can be attached through a series of reactions, including alkylation and sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine include other piperidine derivatives, pyridine-containing compounds, and cyclohexyl-substituted molecules. Examples include:
- N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-3-ylethyl)piperidin-4-amine
- N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-2-ylethyl)piperidin-4-amine
- N-(2-methylsulfonylcyclohexyl)-1-(1-pyridin-5-ylethyl)piperidin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
